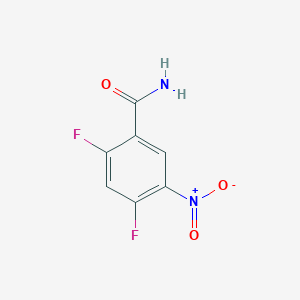![molecular formula C10H12N2O B12501110 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a heterocyclic compound that features both an oxazoline and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90°C) and is followed by in-line quenching of residual HF . Another method involves the iodocyclization of alkenyl imidates derived from imidazolidinones, which affords diastereoisomeric mixtures of oxazolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of flow chemistry techniques has been reported to improve the safety and efficiency of the synthesis process. For example, the use of manganese dioxide packed in a column for the oxidative aromatization of oxazolines to oxazoles has been shown to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include manganese dioxide, bromotrichloromethane, and diethylaminosulfur trifluoride (DAST). The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound include oxazoles and substituted pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: The unique structural properties of the compound make it useful in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazoline and pyridine derivatives, such as:
Uniqueness
The uniqueness of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazoline ring can influence the compound’s reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-methyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3 |
Clé InChI |
RNLOSIZXSPNAGD-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=N1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12501033.png)
![N-(3-ethoxybenzyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12501040.png)

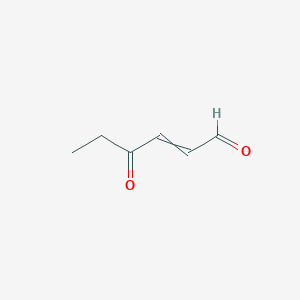
![N-(4-iodo-2-methylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12501054.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
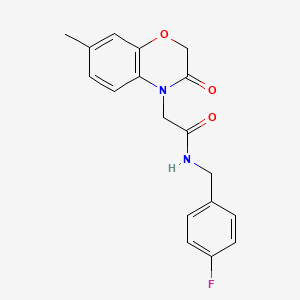
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
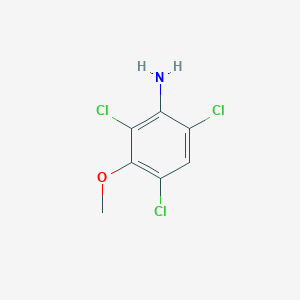
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)
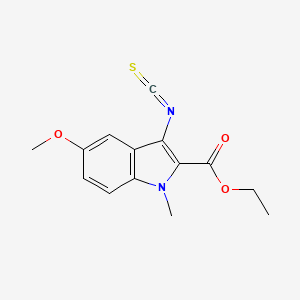
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
